1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene
Description
1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene is an organic compound with the molecular formula C8H5F3. It is characterized by the presence of a difluoroethenyl group attached to a fluorobenzene ring.
Properties
Molecular Formula |
C8H5F3 |
|---|---|
Molecular Weight |
158.12 g/mol |
IUPAC Name |
1-[(E)-1,2-difluoroethenyl]-4-fluorobenzene |
InChI |
InChI=1S/C8H5F3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5H/b8-5+ |
InChI Key |
NSFWEAYHWZGMNV-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\F)/F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=CF)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with difluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the difluoroethenyl group to the benzene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group, altering the compound’s properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Addition: The double bond in the difluoroethenyl group can undergo addition reactions with various reagents, such as hydrogen or halogens, resulting in the formation of saturated or halogenated products.
Scientific Research Applications
1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s fluorinated structure makes it a valuable probe in biological studies, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene can be compared with other similar compounds, such as:
1,2-Dichloroethylene: This compound has a similar structure but with chlorine atoms instead of fluorine.
1,1-Difluoroethylene: Another related compound with two fluorine atoms on the same carbon. It is used in the production of fluoropolymers and other specialty materials.
4-Fluorostyrene: This compound has a fluorine atom on the benzene ring and a vinyl group. It is used in the synthesis of polymers and copolymers with unique properties.
The uniqueness of this compound lies in its combination of a difluoroethenyl group with a fluorobenzene ring, providing distinct chemical and physical properties that can be leveraged in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
